![molecular formula C17H23NO B1470972 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 2203716-12-3](/img/structure/B1470972.png)
4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline consists of a fused furoquinoline ring system with a cyclohexyl substituent. The phenyl group contributes to its aromatic character. The precise conformation and stereochemistry play a crucial role in its biological activity .
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Diastereoisomers Structure : 4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline diastereoisomers have been studied for their structural properties. Two diastereoisomers of a similar compound showed significant differences in the orientation of the furan ring due to its fusion to the quinoline nucleus (Ravikumar, Mahesh, & Reddy, 2004).
- Synthesis of Derivatives : The compound's derivatives, such as 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, have been synthesized using acid-catalyzed cyclocondensation. This synthesis process is significant for producing stable ozonides with specific configurations (Tolstikov et al., 2014).
Chemical Properties and Applications
- Solution and Structural Studies : Studies on quinoxaline derivatives related to this compound have shown that they exhibit unique fluorescence properties when containing an extended delocalized π-system. This is particularly notable in compounds where the central aromatic part is replaced by a cyclohexyl group (Touzani et al., 2001).
- Catalytic Asymmetric Synthesis : A novel metal-organo catalytic asymmetric reaction has been developed for the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines. This process involves a multicatalytic and multicomponent approach, suggesting a new model for BINOL-phosphoric acid catalyzed reactions (Calleja et al., 2014).
Biological Applications
- Potential Antimicrobial Activity : Novel hexahydroquinolines, derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Gouhar et al., 2017).
Propriétés
IUPAC Name |
4-cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h4-5,8-9,12,14,16-18H,1-3,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQUUYDCZJFLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCOC3C4=CC=CC=C4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)
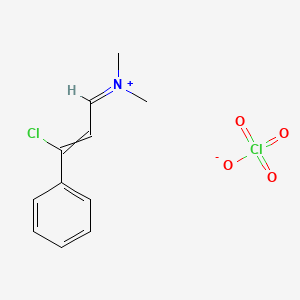
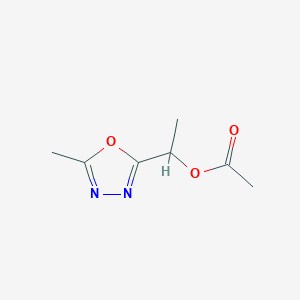
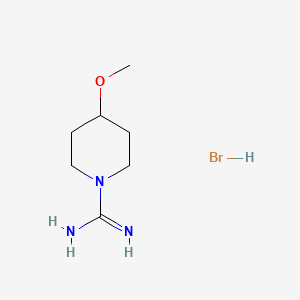
![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)

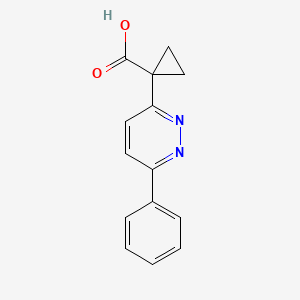
![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)
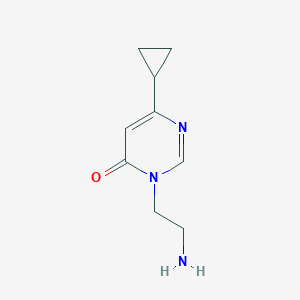
![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)
